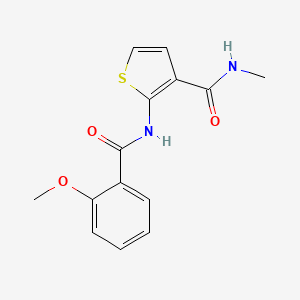

2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

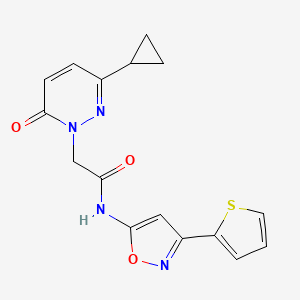

2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide, also known as SB-216763, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various physiological processes, including glycogen metabolism, cell differentiation, and apoptosis. SB-216763 has been widely used in scientific research to investigate the role of GSK-3 in different biological pathways.

Aplicaciones Científicas De Investigación

Synthesis of Metabolites and Drug Candidates

Researchers have explored the synthesis of specific metabolites and potential therapeutic agents. For instance, the synthesis of a metabolite of metoclopramide, which involves the coupling of specific benzamides, underscores the compound's relevance in understanding drug metabolism and detection in biological samples (Maurich et al., 1994). Similarly, the creation of selective inhibitors for trypanosomal glyceraldehyde phosphate dehydrogenase, designed from benzamido-adenosine analogues, highlights the role of these compounds in developing treatments for sleeping sickness (Calenbergh et al., 1994).

Conformational and Structural Analysis

Conformational analysis of furan- and thiophene-based arylamides has revealed insights into their structural preferences, which are essential for understanding their behavior as foldamer building blocks (Galan et al., 2013). This research provides valuable information on how intramolecular forces influence the conformational flexibility of these compounds, which is crucial for their application in designing novel molecular architectures.

Pharmacological Applications

The compounds have also been evaluated for their pharmacological potential, such as their role as serotonin-3 (5-HT3) receptor antagonists (Kuroita et al., 1996). This research is indicative of the broader utility of benzamides in developing drugs that target specific receptors for therapeutic benefits.

Chemical Synthesis and Catalysis

Research on the regioselective ortho-acetoxylation and methoxylation of N-(2-benzoylphenyl)benzamides via substrate-directed C–H activation highlights the application of these compounds in facilitating specific chemical transformations (Reddy et al., 2011). Such studies are fundamental in the development of efficient synthetic methodologies that can be applied in various chemical synthesis contexts.

Mecanismo De Acción

Target of Action

Similar compounds like 2-methoxyestradiol have been found to inhibit the formation of new blood vessels that tumors need in order to grow (angiogenesis) .

Mode of Action

Related compounds such as glyburide stimulate insulin secretion through the closure of atp-sensitive potassium channels on beta cells, raising intracellular potassium and calcium ion concentrations .

Biochemical Pathways

Compounds like pirtobrutinib, a kinase inhibitor, affect the signaling protein of the b-cell antigen receptor (bcr) and cytokine receptor pathways .

Pharmacokinetics

Similar compounds like 2-methoxyestradiol have been found to bind to plasma, albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin .

Result of Action

Related compounds like glyburide are used to improve glycemic control in adults with type 2 diabetes mellitus .

Propiedades

IUPAC Name |

2-[(2-methoxybenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-15-12(17)10-7-8-20-14(10)16-13(18)9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYPRYRXEQNWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2373980.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)

![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)

![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)